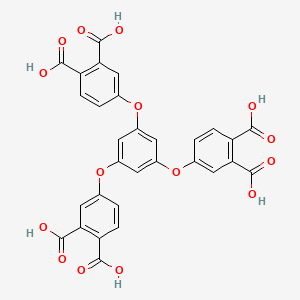
4,4',4''-(Benzene-1,3,5-triyltris(oxy))triphthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid is a complex organic compound with the molecular formula C27H18O9. It is known for its unique structure, which includes three benzoic acid groups connected through a central benzene ring via ether linkages. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid typically involves the reaction of 1,3,5-trihydroxybenzene with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl groups of the 1,3,5-trihydroxybenzene attack the bromine atoms of the 4-bromobenzoic acid, forming the ether linkages .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Anhydrides, esters.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures.
Biology: Potential use in drug delivery systems due to its ability to form stable complexes with various metal ions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid largely depends on its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to a range of effects. For example, in drug delivery systems, the compound can form stable complexes with metal ions, which can then be used to deliver drugs to specific targets in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triphthalic acid: Similar structure but with ethyne linkages instead of ether linkages.
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]triphthalonitrile: Similar structure but with nitrile groups instead of carboxylic acid groups.
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))triphthalic acid is unique due to its ability to form stable, porous structures, making it highly valuable in the synthesis of metal-organic frameworks (MOFs). Its structural properties also make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C30H18O15 |
|---|---|
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
4-[3,5-bis(3,4-dicarboxyphenoxy)phenoxy]phthalic acid |
InChI |
InChI=1S/C30H18O15/c31-25(32)19-4-1-13(10-22(19)28(37)38)43-16-7-17(44-14-2-5-20(26(33)34)23(11-14)29(39)40)9-18(8-16)45-15-3-6-21(27(35)36)24(12-15)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
Clé InChI |
OQNKSJAGRSJJSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)OC4=CC(=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)

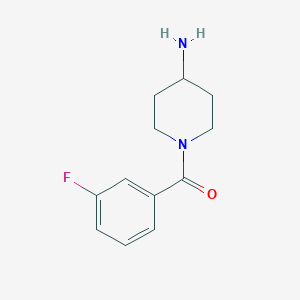
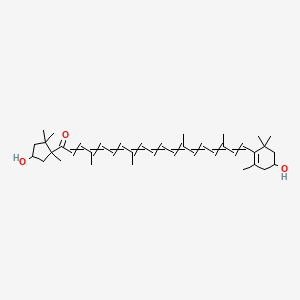
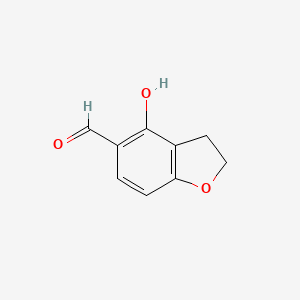
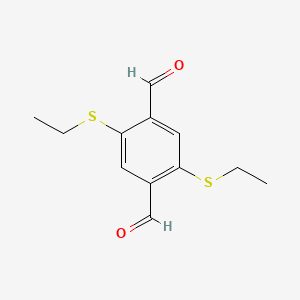
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B12504321.png)
